molecular formula C24H28N4O B3794089 N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1-phenylcyclohexanecarboxamide

N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1-phenylcyclohexanecarboxamide

Cat. No.: B3794089
M. Wt: 388.5 g/mol
InChI Key: MOYGXGLYAUXSBG-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure comprising three carbon atoms and two nitrogen atoms . Pyridines are a class of organic compounds with a six-membered aromatic ring structure comprising four carbon atoms and two nitrogen atoms . Both of these structures are found in many bioactive molecules and pharmaceuticals .


Synthesis Analysis

The synthesis of pyrazoles and pyridines involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The exact synthesis route for your specific compound would depend on the substituents present in the molecule.


Molecular Structure Analysis

The molecular structure of pyrazoles and pyridines involves an aromatic ring with nitrogen atoms. In the case of pyrazoles, the nitrogen atoms are adjacent, while in pyridines, they are separated by a carbon atom .


Chemical Reactions Analysis

Pyrazoles and pyridines can undergo a variety of chemical reactions due to the presence of nitrogen atoms in the ring structure. These reactions can involve the formation of new bonds, the breaking of existing bonds, or the rearrangement of atoms within the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the structure of the compound .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological target it interacts with. Pyrazoles and pyridines are often used as scaffolds in the synthesis of bioactive chemicals .

Future Directions

The future directions in the study of pyrazoles and pyridines could involve the development of new synthetic routes, the discovery of new bioactive compounds, and the exploration of new applications in fields such as medicinal chemistry, drug discovery, and materials science .

Properties

IUPAC Name

N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1-phenylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-18(21-17-26-28(19(21)2)22-13-7-10-16-25-22)27-23(29)24(14-8-4-9-15-24)20-11-5-3-6-12-20/h3,5-7,10-13,16-18H,4,8-9,14-15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYGXGLYAUXSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(C)NC(=O)C3(CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1-phenylcyclohexanecarboxamide
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Reactant of Route 2
N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1-phenylcyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1-phenylcyclohexanecarboxamide
Reactant of Route 4
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N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1-phenylcyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1-phenylcyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1-phenylcyclohexanecarboxamide

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